molecular formula C6H14N2O3S B222508 2-tert-butylsulfonyl-N'-hydroxyethanimidamide CAS No. 164982-43-8

2-tert-butylsulfonyl-N'-hydroxyethanimidamide

Cat. No. B222508
CAS RN: 164982-43-8
M. Wt: 194.25 g/mol
InChI Key: KIKAYOSKNCDOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butylsulfonyl-N'-hydroxyethanimidamide, also known as Boc-N-OH, is a chemical compound widely used in scientific research. It belongs to the class of N-protected hydroxylamines and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is based on its ability to protect hydroxyl groups from unwanted reactions during chemical synthesis. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is a stable compound that can be easily removed under mild conditions, allowing for the recovery of the hydroxyl group.
Biochemical and Physiological Effects:
2-tert-butylsulfonyl-N'-hydroxyethanimidamide is not known to have any significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems.

Advantages and Limitations for Lab Experiments

2-tert-butylsulfonyl-N'-hydroxyethanimidamide has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize and purify. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also stable and compatible with a wide range of chemical reactions. However, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide requires careful handling, as it can be hazardous if not handled properly.

Future Directions

There are several future directions for the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in scientific research. One area of interest is the development of new drugs and pharmaceuticals using 2-tert-butylsulfonyl-N'-hydroxyethanimidamide as a key reagent. Another area of interest is the synthesis of new compounds for use in materials science and nanotechnology. Additionally, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in the development of new analytical methods for chemical analysis is an area of active research.

Synthesis Methods

2-tert-butylsulfonyl-N'-hydroxyethanimidamide can be synthesized through the reaction of tert-butanesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product can be purified through recrystallization or column chromatography. The yield of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is typically high, making it a cost-effective reagent for scientific research.

Scientific Research Applications

2-tert-butylsulfonyl-N'-hydroxyethanimidamide is widely used in organic synthesis as a protecting group for hydroxylamines. It is also used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and heterocyclic compounds. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also used in the development of new drugs and pharmaceuticals.

properties

CAS RN

164982-43-8

Product Name

2-tert-butylsulfonyl-N'-hydroxyethanimidamide

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

2-tert-butylsulfonyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)

InChI Key

KIKAYOSKNCDOJL-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)CC(=NO)N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=NO)N

Origin of Product

United States

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